molecular formula C8H3BrClNO3S B1484833 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride CAS No. 1805246-53-0

2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride

Cat. No.: B1484833
CAS No.: 1805246-53-0
M. Wt: 308.54 g/mol
InChI Key: ZDOVWZHVALGJGM-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride is a versatile chemical compound used in various scientific research fields. It belongs to the class of sulfonyl chlorides and is known for its unique reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride typically involves the bromination of 5-cyano-4-formylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materialsThe final bromination step is optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Dichloromethane, acetonitrile

Major Products:

    Sulfonamides: Formed from substitution with amines

    Sulfonate Esters: Formed from substitution with alcohols

    Coupled Products: Formed from Suzuki-Miyaura coupling reactions

Scientific Research Applications

2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride is widely used in scientific research due to its versatility:

    Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamides or sulfonate esters. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

  • 2-Bromo-4-cyano-5-formylbenzenesulfonyl chloride
  • 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride

Comparison: 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a different set of reactivity patterns and is preferred in certain synthetic applications due to its stability and ease of handling.

Properties

IUPAC Name

2-bromo-5-cyano-4-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-7-1-6(4-12)5(3-11)2-8(7)15(10,13)14/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOVWZHVALGJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)S(=O)(=O)Cl)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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